molecular formula C9H7F3O3 B14672567 1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl- CAS No. 50470-25-2

1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl-

Cat. No.: B14672567
CAS No.: 50470-25-2
M. Wt: 220.14 g/mol
InChI Key: USXUIGVLEBRYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is a fluorinated organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of trifluoromethyl and dihydroxy groups attached to a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoro-1-phenylpropan-1-one with appropriate reagents to introduce the dihydroxy groups. The reaction conditions typically involve the use of strong bases or acids to facilitate the addition of hydroxyl groups to the carbonyl carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dihydroxy groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-phenylpropan-1-one: Similar in structure but lacks the dihydroxy groups.

    1,1,1-Trifluoro-3-phenyl-2-propanone: Another fluorinated ketone with different substitution patterns.

    2,3-Dihydroxy-1,1,1-trifluoropropane: Contains dihydroxy and trifluoromethyl groups but has a different backbone structure.

Uniqueness

3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is unique due to the combination of trifluoromethyl and dihydroxy groups on a phenylpropanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

50470-25-2

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)8(14,15)7(13)6-4-2-1-3-5-6/h1-5,14-15H

InChI Key

USXUIGVLEBRYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.